molecular formula C10H11NO3 B184020 3-Acetamido-4-methylbenzoic acid CAS No. 6946-14-1

3-Acetamido-4-methylbenzoic acid

Cat. No. B184020
CAS RN: 6946-14-1
M. Wt: 193.2 g/mol
InChI Key: FGHGVZVGAYQACH-UHFFFAOYSA-N
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Description

3-Acetamido-4-methylbenzoic acid is a chemical compound with the linear formula C10H11NO3 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

A novel series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized and screened for PTP1B inhibitory activity . The synthesis started with chloroacetylation of 3-(1H-tetrazole-5-yl)aniline under basic conditions in DMF to get an intermediate, which was subsequently reacted with substituted benzimidazole, benzoxazoles, and benzothiazole thiols under base catalysis to obtain the title molecules .


Molecular Structure Analysis

The molecular structure of 3-Acetamido-4-methylbenzoic acid is represented by the linear formula C10H11NO3 . The molecular weight is 193.2 .


Chemical Reactions Analysis

3-Acetamido-4-methylbenzoic acid has been used in the synthesis of a series of derivatives that were screened for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) .

Scientific Research Applications

Organic Chemistry

3-Acetamido-4-methylbenzoic acid is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various fields, including medical, industrial, biological, and potential drug industries .

Application

Benzamides, including 3-Acetamido-4-methylbenzoic acid, are found in various natural products in organic chemistry . They have been widely used in medical, industrial, biological, and potential drug industries .

Results or Outcomes

The outcomes of using 3-Acetamido-4-methylbenzoic acid in organic chemistry would also depend on the specific context or purpose. In general, it can contribute to the synthesis of various organic compounds .

Antioxidant and Antibacterial Activities

3-Acetamido-4-methylbenzoic acid has potential applications in antioxidant and antibacterial activities .

Application

A series of novel benzamide compounds, which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, were tested for their in vitro antioxidant activity . The compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Methods of Application

The compounds were synthesized and their products were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

3-Acetamido-4-methylbenzoic acid is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

3-acetamido-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHGVZVGAYQACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287896
Record name 3-acetamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-4-methylbenzoic acid

CAS RN

6946-14-1
Record name 6946-14-1
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Record name 3-acetamido-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETAMIDO-P-TOLUIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 3-amino-4-methylbenzoic acid (13) (27.23 g, 180.2 mmol) and acetic acid (190 mL) is heated to 60° C., and acetic anhydride (120 mL, 1300 mmol) is introduced to the reaction mixture over about 0.25 hours. The reaction mixture is then heated to reflux and stirred for about 30 minutes. The mixture is then cooled to room temperature, and the solid obtained is filtered, washed with water (100 mL), and dried to provide 3-(Acetylamino)-4-methylbenzoic Acid (14) as a light pink colored solid (26.37 g, 76% Yield).
Quantity
27.23 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-4-methylbenzoic acid (375 g, 2.48 mol) in glacial acetic acid (2500 mL) was added dropwise Ac2O (1547.7 g, 15.2 mol). After the addition, the reaction mixture was stirred at room temperature overnight. The solid formed was collected by filtration, and washed with acetic acid (500 mL×2) and ether (500 mL×2). Then the solid was dried in vacuo to give the title compound (420 g, 87.6%) as an off-white solid.
Quantity
375 g
Type
reactant
Reaction Step One
Name
Quantity
1547.7 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
solvent
Reaction Step One
Yield
87.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Rakse, RK Agrawal - Journal of Advanced Scientific Research, 2021 - sciensage.info
… linked to 3-acetamido-4-methylbenzoic acid exhibited potent PTP1B inhibition (IC50 value = 6.45 µM). Molecular docking studies with 6c revealed that the compound interacted with key …
Number of citations: 3 sciensage.info
K Navakoski de Oliveira, V Andermark… - …, 2013 - Wiley Online Library
Thioredoxin reductase (TrxR) is overexpressed in cancer cells and is therefore a putative cancer target. Inhibition of this enzyme is considered an important strategy for the development …
XL Xu, YJ Cao, W Zhang… - Current Medicinal …, 2022 - ingentaconnect.com
… 3-acetamido-4-methylbenzoic acid was reacted with monocyanamide aqueous solution in the presence of acid to produce ethyl 3-guanidine-4methylbenzoate salt, which was cyclized …
Number of citations: 3 www.ingentaconnect.com
安江政一, 高井義治, 吉澤繁 - YAKUGAKU ZASSHI, 1957 - jstage.jst.go.jp
(Pharmaceutical School, Nagoya City University) (Received June 3, 1957) Page 1 1048 薬 学 雑 誌 Vol. 77 UDC 547.552.1:547.446.1 安江政一,高 井義 治,吉 澤 繁:ベ ンゼン置換体 とク …
Number of citations: 4 www.jstage.jst.go.jp

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